molecular formula C11H9FN2O B6424070 4-(3-fluorophenoxy)-2-methylpyrimidine CAS No. 2640944-05-2

4-(3-fluorophenoxy)-2-methylpyrimidine

Cat. No.: B6424070
CAS No.: 2640944-05-2
M. Wt: 204.20 g/mol
InChI Key: MXVQVERBMBFIHN-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)-2-methylpyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenoxy)-2-methylpyrimidine typically involves the reaction of 3-fluorophenol with 2-methylpyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dichloroethane, followed by heating under reflux . This reaction facilitates the formation of the desired compound through nucleophilic substitution.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity while minimizing costs and environmental impact. An efficient method involves the use of inorganic bases to replace more hazardous reagents, simplifying the operation and reducing potential safety hazards . The reaction product is often isolated through crystallization, which is more cost-effective and environmentally friendly compared to traditional extraction and purification methods.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenoxy)-2-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

4-(3-Fluorophenoxy)-2-methylpyrimidine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(3-fluorophenoxy)-2-methylpyrimidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluorophenoxy)-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its fluorophenoxy group contributes to its stability and interaction with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(3-fluorophenoxy)-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8-13-6-5-11(14-8)15-10-4-2-3-9(12)7-10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVQVERBMBFIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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